molecular formula C12H18N2O3 B13243778 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

Cat. No.: B13243778
M. Wt: 238.28 g/mol
InChI Key: YDQVXDMWQBZJDZ-UHFFFAOYSA-N
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Description

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a methyl-linked tetrahydropyran-4-ol (oxan-4-ol) moiety at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing aromatic system known for metabolic stability and applications in medicinal chemistry . The 2-methyl substituent on the oxane ring introduces steric bulk, which may influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

InChI

InChI=1S/C12H18N2O3/c1-8-6-12(15,4-5-16-8)7-10-13-11(14-17-10)9-2-3-9/h8-9,15H,2-7H2,1H3

InChI Key

YDQVXDMWQBZJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient assembly of the 1,2,4-oxadiazole core at ambient temperature. The reaction conditions are mild and do not require the use of protective groups, making the process straightforward and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtaining the compound in high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural Analogues with Aromatic or Heteroaromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Reference
Target Compound C₁₃H₁₉N₂O₃* ~262.3 Oxadiazole, cyclopropyl, oxan-4-ol Hypothetical: Likely involves amidoxime cyclization and hydroxyl protection
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide C₁₀H₁₁N₃O₃S₂ 301.34 Thiophene-sulphonamide, oxadiazole CDI-mediated coupling; m.p. 180–182°C
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone C₁₅H₁₃ClFN₃O₂ 321.74 Chlorofluorophenyl, pyrrolidinone
N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine C₂₇H₂₉N₇O 479.58 Piperidine, benzimidazole Two-step synthesis (56% yield)

*Hypothetical formula based on structural analysis.

Key Observations :

  • Bioactivity Potential: Compounds like N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine () are designed for CNS activity due to benzimidazole and piperidine moieties. The target compound lacks such groups, suggesting divergent applications.
  • Synthetic Complexity : Thiophene-sulphonamide derivatives () require CDI-mediated activation, while the target compound’s hydroxyl group may necessitate protection strategies (e.g., silylation or acetylation).

Cyclic Alcohol Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notes Reference
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride C₁₀H₁₇ClN₃O₂ 246.72 Cyclopentanol, amine Higher ring strain vs. oxane
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol C₁₂H₁₈N₂O₂ 222.29 Cyclohexanol, oxadiazole Structural isomer of target
4-[3-(Aryl)-1,2,4-oxadiazol-5-yl]butanols (e.g., 4a–e) Variable ~220–300 Butanol, oxadiazole Used in glycoside synthesis

Key Observations :

  • Isomerism: The cyclohexanol analog () is a structural isomer of the target compound, differing in ring conformation and steric accessibility.

Amine-Containing Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notes Reference
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine C₇H₁₁N₃O 153.19 Primary amine, oxadiazole Increased polarity vs. target

Key Observations :

  • Polarity : The primary amine in 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine () enhances water solubility but reduces membrane permeability compared to the target’s hydroxyl group.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for thiophene-sulphonamide analogs (), involving amidoxime cyclization and hydroxyl protection.
  • Physicochemical Properties: The oxan-4-ol moiety improves aqueous solubility compared to lipophilic analogs like 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone ().
  • Theoretical Insights : Density-functional theory (DFT) studies () could predict electronic properties of the oxadiazole ring, guiding further optimization.

Biological Activity

The compound 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol (CAS No. 2060025-39-8) is a synthetic organic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3} with a molecular weight of 238.28 g/mol. The presence of the oxadiazole ring contributes to its bioactivity, as this heterocyclic structure is often associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazole show moderate to strong antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CSalmonella typhi64 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer’s disease. The IC50 values for various oxadiazole derivatives range from 0.63 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
Compound D0.63 ± 0.001
Compound E1.13 ± 0.003
Compound F6.28 ± 0.003

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

Case Study 2: Mechanistic Insights

A docking study revealed that the binding interactions between the synthesized oxadiazole derivatives and target proteins involved hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy . This study provides insights into how structural modifications can enhance bioactivity.

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